8-Methyl-1,2,3,4-tetrahydroquinolin-5-amine
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Overview
Description
8-Methyl-1,2,3,4-tetrahydroquinolin-5-amine is a chemical compound with the molecular formula C10H14N2. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1,2,3,4-tetrahydroquinolin-5-amine can be achieved through various synthetic routes. One common method involves the reduction of 8-Methylquinoline-5-nitro using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and efficient catalysts to achieve high yields and purity of the desired compound .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-1,2,3,4-tetrahydroquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form tetrahydroquinoline derivatives.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted amines and amides.
Scientific Research Applications
8-Methyl-1,2,3,4-tetrahydroquinolin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Methyl-1,2,3,4-tetrahydroquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A related compound with similar biological activities.
8-Methyl-1,2,3,4-tetrahydroquinoline: Another similar compound with slight structural differences
Uniqueness
8-Methyl-1,2,3,4-tetrahydroquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H14N2 |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
8-methyl-1,2,3,4-tetrahydroquinolin-5-amine |
InChI |
InChI=1S/C10H14N2/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h4-5,12H,2-3,6,11H2,1H3 |
InChI Key |
FZGUOTWUEUQGFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)N)CCCN2 |
Origin of Product |
United States |
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